(S)-2-Benzylpyrrolidine
Description
Significance of Chiral Pyrrolidine (B122466) Scaffolds in Modern Synthesis and Catalysis
Chiral pyrrolidine scaffolds are of paramount importance in modern organic synthesis and catalysis due to their versatile applications. researchgate.netmdpi.comnih.gov They are frequently employed as:
Chiral Building Blocks: The inherent chirality of these scaffolds makes them ideal starting materials for the synthesis of complex, stereochemically defined molecules, including natural products and pharmaceuticals. mdpi.comacs.org
Chiral Ligands: Pyrrolidine derivatives are widely used as ligands for transition metals in a variety of catalytic asymmetric reactions. nih.gov The nitrogen atom and other potential donor atoms on the pyrrolidine ring can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
Organocatalysts: Since the rise of organocatalysis, chiral pyrrolidines, particularly those derived from the amino acid proline, have taken a leading role. researchgate.netmdpi.comrsc.org They can activate substrates through the formation of enamines or iminium ions, facilitating a wide range of enantioselective transformations without the need for metals. mdpi.combeilstein-journals.org
The rigid, non-planar structure of the pyrrolidine ring, which undergoes a phenomenon known as "pseudorotation," contributes to its effectiveness in creating a well-defined three-dimensional space around a catalytic site. nih.gov This allows for precise control over the approach of reactants, leading to high levels of stereoselectivity.
Scope and Relevance of (S)-2-Benzylpyrrolidine Research in Asymmetric Induction
Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer over another, is a cornerstone of modern synthetic chemistry. This compound and its derivatives have proven to be highly effective in this regard.
Research has demonstrated the utility of this compound derivatives in various asymmetric reactions. For instance, they have been utilized in palladium-catalyzed aminoarylation reactions to synthesize other chiral pyrrolidines. nih.gov Furthermore, a nickel-iridium dual photocatalytic system has been developed for the synthesis of 2-benzylpyrrolidines via a cross-coupling reaction. researchgate.net
The benzyl (B1604629) group at the 2-position of the pyrrolidine ring plays a crucial role in influencing the steric environment of the catalyst or chiral auxiliary, thereby directing the stereochemical outcome of a reaction. This has been explored in the context of asymmetric 1,3-dipolar cycloaddition reactions, where the chiral substituent on the nitrogen atom of the pyrrolidine ring affects the asymmetric induction. clockss.org
The development of synthetic routes to this compound and its analogs is an active area of research. For example, a photoinduced nickel-catalyzed cross-coupling between benzylsulfonium salts and prolines has been reported as a method for their synthesis. rsc.org The ability to readily access this chiral scaffold allows for its broader application in the synthesis of complex molecules and the development of new catalytic systems.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Application/Mention |
| This compound | C11H15N | 161.24 | Core subject of the article, used in asymmetric synthesis and catalysis. |
| Proline | C5H9NO2 | 115.13 | A foundational chiral pyrrolidine used in organocatalysis. mdpi.comrsc.org |
| (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) | C29H27N3O2 | 461.55 | A chiral auxiliary used in the asymmetric synthesis of amino acids. iucr.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-benzylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHMSOXIXROFRU-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of S 2 Benzylpyrrolidine in Asymmetric Catalysis
As Chiral Auxiliaries in Enantioselective Transformations
Derivatives of (S)-2-benzylpyrrolidine, which is structurally related to the amino acid (S)-proline, serve as effective chiral auxiliaries. They impart a strong stereochemical bias on reactions, leading to the preferential formation of one enantiomer of the product.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BPB) as a Privileged Chiral Auxiliary
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (BPB), a derivative of (S)-N-benzylproline, is recognized as a privileged chiral auxiliary. This classification stems from its consistent success in inducing high levels of asymmetry across a variety of chemical transformations. Its rigid conformational structure, stemming from the pyrrolidine (B122466) ring and the bulky benzyl (B1604629) and benzoylphenyl groups, creates a well-defined chiral environment. This structure effectively shields one face of the reactive intermediate, directing the approach of incoming reagents to the opposite face and thus ensuring high stereoselectivity.
Applications in Stoichiometric Asymmetric Synthesis of Non-Proteinogenic α-Amino Acids
The stoichiometric use of chiral auxiliaries derived from this compound is a cornerstone for the asymmetric synthesis of non-proteinogenic α-amino acids, which are crucial components in drug discovery and peptide science. nih.gov These auxiliaries are covalently attached to a simple starting material like glycine (B1666218) to form a chiral substrate, often as a Schiff base complex with a transition metal like Ni(II). This complex then undergoes diastereoselective reactions, such as alkylation, where the bulky auxiliary dictates the stereochemical outcome. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched non-proteinogenic α-amino acid. wiley-vch.de This method provides a reliable route to a wide array of α-amino acids with customized side chains that are not accessible through natural biosynthetic pathways. nih.govwiley-vch.de
Development of Oxidatively Stable Ligands Derived from (S)-N-Benzylproline for Amino Acid Functionalization
A significant advancement in this area is the development of oxidatively stable ligands. For instance, the novel ligand (S)-N-(2-benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide was designed to overcome the problem of oxidative dimerization in Ni(II)-Schiff base complexes, a common side reaction that reduces efficiency. beilstein-journals.orgresearchgate.net The introduction of a bulky tert-butyl group into the phenylene fragment of the ligand provides steric hindrance, preventing this unwanted dimerization. beilstein-journals.org This modification not only enhances the stability of the complex but also improves its solubility and conformational rigidity, leading to higher stereoselectivity in the functionalization of amino acids. beilstein-journals.orgresearchgate.net
Table 1: Comparison of Parent Ligand and Oxidatively Stable Ligand
| Feature | Parent Belokon Complex | (S)-N-(2-benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide Complex |
|---|---|---|
| Oxidative Stability | Prone to oxidative dimerization | Resistant to oxidative dimerization beilstein-journals.orgresearchgate.net |
| Stereoselectivity | High | Higher thermodynamically controlled stereoselectivity beilstein-journals.orgresearchgate.net |
| Reactivity | Standard | Enhanced reactivity of the deprotonated glycine complex towards electrophiles researchgate.net |
| Solubility | Moderate | Increased, facilitating scale-up beilstein-journals.orgresearchgate.net |
Stereochemical Control and Enantiomeric Excess Optimization
Achieving precise stereochemical control to maximize enantiomeric excess (e.e.) is a primary goal in asymmetric synthesis. researchgate.net With chiral auxiliaries derived from this compound, the stereochemical outcome is dictated by the rigid conformation of the auxiliary-substrate adduct. nih.gov In Ni(II)-Schiff base complexes, the planar arrangement of the glycine Schiff base and the fixed orientation of the benzylpyrrolidine moiety create a highly differentiated steric environment. beilstein-journals.org Optimization of enantiomeric excess often involves tuning reaction parameters such as temperature, solvent, and the nature of the base or electrophile. The introduction of bulky groups, as seen in the oxidatively stable ligands, can further enhance conformational rigidity through dispersion interactions, leading to improved stereochemical outcomes. beilstein-journals.orgresearchgate.net The choice of the chiral auxiliary itself is critical, as even subtle structural changes can significantly influence the level of asymmetric induction. nih.gov
As Organocatalysts in Enantioselective Reactions
This compound and its derivatives are also prominent as organocatalysts, a field of catalysis that uses small, chiral organic molecules to accelerate chemical reactions enantioselectively. beilstein-journals.org These catalysts are often prized for their low toxicity, stability, and ready availability compared to many metal-based catalysts. Pyrrolidine-based organocatalysts typically operate by forming transient chiral intermediates, such as enamines or iminium ions, with the substrates. researchgate.net
For example, chiral pyrrolidines can catalyze the asymmetric Michael addition of aldehydes to nitroolefins. nih.gov The pyrrolidine nitrogen reacts with the aldehyde to form a chiral enamine. This enamine then attacks the nitroolefin from a specific face, guided by the steric hindrance of the catalyst's benzyl group. Subsequent hydrolysis releases the product and regenerates the organocatalyst, completing the catalytic cycle. The steric and electronic properties of the pyrrolidine catalyst can be fine-tuned by modifying its structure to optimize reactivity and selectivity for a given transformation. nih.gov
Design Principles for this compound-Based Organocatalysts
The design of effective organocatalysts based on the this compound scaffold is guided by several key principles aimed at maximizing stereocontrol. The pyrrolidine nitrogen is the primary site of catalytic activity, typically activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. The benzyl group at the C2 position is a critical design element, primarily exerting its influence through steric hindrance.
Key design principles include:
Steric Shielding : The bulky benzyl group creates a sterically congested chiral environment. This steric hindrance effectively blocks one face of the reactive intermediate (enamine or iminium ion), directing the approach of the reaction partner to the less hindered face and thereby controlling the stereoselectivity of the reaction.
Modulation of Reactivity and Selectivity : The electronic properties of the benzyl group can be fine-tuned through substitution on the phenyl ring. While the benzyl group itself is largely non-coordinating, the introduction of electron-donating or electron-withdrawing groups can subtly influence the electronic nature of the pyrrolidine nitrogen, thereby modulating the catalyst's reactivity and selectivity.
Conformational Rigidity : The interaction of the benzyl group with the pyrrolidine ring can impart a degree of conformational rigidity to the catalyst. A more rigid conformation can lead to a more ordered transition state, which often translates to higher levels of enantioselectivity.
Absence of Hydrogen-Bonding at C2 : Unlike proline or prolinol-derived catalysts, where a carboxylic acid or hydroxymethyl group at C2 can participate in hydrogen bonding to orient the substrate, the benzyl group is non-coordinating. This means that stereocontrol is primarily dictated by steric factors, simplifying the catalytic model. For reactions where additional hydrogen-bonding interactions are beneficial, functional groups can be introduced elsewhere in the catalyst backbone, for instance, by derivatizing the pyrrolidine nitrogen with moieties capable of hydrogen bonding (e.g., thioureas, squaramides).
The design of these catalysts often involves creating a sterically demanding environment to achieve high levels of stereocontrol in asymmetric transformations involving enamine intermediates.
Catalytic Activity in Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Pyrrolidine-based organocatalysts are highly effective in promoting this reaction via enamine catalysis. While specific data for this compound in this reaction is not extensively documented, the catalytic activity can be inferred from related 2-substituted pyrrolidine systems. The general mechanism involves the formation of an enamine between the pyrrolidine catalyst and a carbonyl donor (e.g., a ketone or aldehyde), which then attacks a carbonyl acceptor (an aldehyde).
The stereochemical outcome is determined by the facial selectivity of the enamine attack on the aldehyde. The bulky C2-substituent on the pyrrolidine ring plays a crucial role in shielding one of the enamine faces. For this compound, the benzyl group would be expected to effectively block the Re face of the enamine, directing the aldehyde to attack from the Si face, leading to the formation of a specific stereoisomer.
In a study of prolinamide-based organocatalysts, the introduction of various substituents on the amide nitrogen influenced the stereoselectivity of the aldol reaction. For instance, bifunctional prolinamide-based organocatalysts have been studied in the asymmetric aldol reaction in water, where hydrogen bonding networks are believed to contribute to the transition state organization nih.gov. The efficiency of these catalysts highlights the modular nature of pyrrolidine-based systems, where modifications can be made to suit specific reaction requirements.
| Catalyst Structure | Donor | Acceptor | Solvent | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| Prolinamide Derivative | Cyclohexanone | 4-Nitrobenzaldehyde | DMF | 99 | 95:5 | 99 |
| Proline-based dipeptide | Acetone | 4-Nitrobenzaldehyde | Brine | 95 | - | 90 |
| Pseudotripeptide | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene | 98 | 98:2 | 99 |
This table presents data for various pyrrolidine-based organocatalysts in the asymmetric aldol reaction to illustrate typical performance. Specific data for this compound was not available in the searched literature.
Catalytic Activity in Asymmetric Michael Addition Reactions
The asymmetric Michael addition is another fundamental carbon-carbon bond-forming reaction where pyrrolidine-based organocatalysts have demonstrated remarkable success. The reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. When catalyzed by a secondary amine like this compound, the reaction can proceed through either enamine or iminium ion activation, depending on the substrates.
In the enamine-mediated pathway, the catalyst forms an enamine with a carbonyl donor, which then adds to a Michael acceptor (e.g., a nitroalkene). The benzyl group at C2 of the pyrrolidine ring directs the stereochemical outcome by sterically shielding one face of the enamine.
A study on novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position highlighted their effectiveness in the Michael addition of aldehydes to nitroolefins nih.govbeilstein-journals.orgbeilstein-journals.org. These catalysts, which feature a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at C2, create a sterically demanding environment analogous to that of a benzyl group. The results from this study can provide insight into the expected performance of this compound-derived catalysts.
| Catalyst | Aldehyde | Nitroolefin | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| OC4 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 87 | 92:8 | 85 |
| OC8 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 99 | 94:6 | 92 |
| OC9 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 99 | 95:5 | 91 |
| OC11 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 99 | 93:7 | 90 |
Data from a study on pyrrolidine catalysts with bulky C2 substituents in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. This serves as a model for the expected performance of this compound-based catalysts.
The results demonstrate that bulky substituents at the C2 position of the pyrrolidine ring can lead to high yields and excellent stereoselectivities in the Michael addition. The diastereoselectivity and enantioselectivity are influenced by the nature of the bulky group, the solvent, and the reaction temperature nih.govbeilstein-journals.org.
Heterogeneous Catalysis via Pyrrolidine Functionalized Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)
To address challenges related to catalyst recovery and reuse in homogeneous catalysis, organocatalysts like proline and its derivatives have been immobilized onto solid supports. Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) have emerged as promising platforms for the heterogenization of chiral pyrrolidine catalysts due to their high surface area, tunable porosity, and crystalline nature.
The general strategy involves the incorporation of chiral pyrrolidine units into the framework of the MOF or COF. This can be achieved through two main approaches:
De novo synthesis : A pyrrolidine-containing molecule is used as a building block (linker) in the initial synthesis of the framework.
Post-synthetic modification : A pre-synthesized MOF or COF is functionalized with chiral pyrrolidine moieties.
By encapsulating or grafting pyrrolidine-based catalysts into these porous materials, novel heterogeneous catalysts can be constructed. These materials offer several advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and the creation of a unique microenvironment within the pores that can influence catalytic activity and selectivity. For instance, enantiomerically pure proline moieties have been successfully incorporated into MOFs through amide condensation. However, a potential challenge is the coordination of the pyrrolidine-NH active sites with metal ions during the self-assembly process, which could compromise the catalyst's activity. Chiral COFs functionalized with pyrrolidine derivatives have been shown to act as metal-free heterogeneous catalysts for asymmetric C-C bond formation reactions in water, exhibiting high activity, enantioselectivity, and recyclability.
Novel Axially Chiral Styrene-Based Organocatalysts Incorporating Pyrrolidine Motifs
A recent development in organocatalyst design involves the integration of the pyrrolidine motif with axially chiral scaffolds. A novel axially chiral styrene-based squaramide organocatalyst has been developed that incorporates a pyrrole (B145914) structure. This catalyst design combines the stereochemical information of the axial chirality with the aminocatalysis of the pyrrolidine moiety.
These catalysts have been successfully applied in asymmetric cascade Michael/cyclization reactions to produce densely substituted spirooxindoles with high conversion and excellent enantioselectivity. The catalytic model, supported by experimental results and DFT calculations, suggests that the stereoselectivity is controlled by a combination of chiral matched π-π interactions and multiple hydrogen bonds within a defined catalytic pocket formed by the axially chiral styrene (B11656) and the squaramide and pyrrole rings. The mismatch of either the chiral amine or the π-π interaction leads to a significant drop in stereoselectivity, highlighting the cooperative nature of these interactions in achieving high levels of asymmetric induction.
As Chiral Ligands in Transition Metal Catalysis
The this compound scaffold is not only a valuable motif in organocatalysis but also serves as a crucial building block for chiral ligands in transition metal-catalyzed reactions. The nitrogen atom of the pyrrolidine can coordinate to a metal center, and the C2-benzyl group can effectively control the stereochemical environment around the metal.
The synthesis of N-aryl-2-benzylpyrrolidines can be achieved through a palladium-catalyzed tandem N-arylation/carboamination reaction of γ-amino alkenes with two different aryl bromides nih.govnih.govresearcher.life. This one-pot process leads to the formation of two C-N bonds, one C-C bond, a ring, and a stereocenter.
The success of this transformation is highly dependent on the phosphine (B1218219) ligand coordinated to the palladium center. The N-arylation and the carboamination steps often require different ligands for optimal efficiency. For instance, (rac)-BINAP and 2-di-tert-butylphosphinobiphenyl have been identified as effective ligands for the monoarylation of primary aliphatic amines. However, these ligands may not be optimal for the subsequent carboamination step.
A key strategy in designing this tandem reaction is the in situ modification of the palladium catalyst through phosphine ligand exchange. This allows for the use of an optimal ligand for each catalytic cycle within the one-pot procedure. For example, a ligand that is effective for the initial N-arylation can be displaced by a different ligand that promotes the subsequent carboamination with high yield and diastereoselectivity. This approach enables the modular and stereoselective synthesis of differentially arylated N-aryl-2-benzylpyrrolidines from simple starting materials nih.gov.
Influence of Ligand Structure on Reaction Rate and Stereoselectivity
The efficacy of a chiral ligand in asymmetric catalysis is profoundly influenced by its three-dimensional structure, which dictates the steric and electronic environment of the catalytic center. In ligands derived from this compound, modifications to the core structure serve to fine-tune these properties, thereby impacting both the speed of the reaction and the degree of stereochemical control.
The relationship between the ligand's architecture and its catalytic performance is a key area of investigation. For instance, in hydrogen-bond donor catalysts based on an aryl pyrrolidine framework, statistical modeling has revealed a strong positive correlation between the size of an aryl substituent on the catalyst and the resulting enantioselectivity. nih.gov This suggests that increasing the steric bulk within the catalyst's chiral pocket can enhance the differentiation between the two enantiomeric transition states, leading to a higher preference for one stereoisomer. nih.gov The benzyl group of this compound itself provides a significant steric presence that helps to create a defined chiral environment around a metal center. Further modifications, such as the introduction of additional bulky groups, can amplify these steric effects.
These structural modifications influence the noncovalent interactions between the catalyst-substrate complex, which are crucial for achieving high enantioselectivity. The interplay of steric hindrance and electronic effects governs the approach of the substrate to the catalytic site. Bulky substituents can physically obstruct certain trajectories, forcing the substrate to adopt a specific orientation that leads to the desired stereoisomeric product. nih.govnih.gov Simultaneously, the electronic properties of the substituents can affect the reactivity of the catalytic center. While detailed quantitative structure-activity relationship (QSAR) studies for a broad range of this compound derivatives are complex, the general principle holds that a well-designed ligand structure is paramount for optimizing both reaction efficiency and stereochemical outcome.
Chiral Pyrrolidine Thioethers as Ligands in Palladium-Catalyzed Tsuji-Trost Reactions
The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful method for forming carbon-carbon bonds. nih.govmsu.edu The stereochemical outcome of this reaction can be controlled by using chiral ligands, and derivatives of this compound have proven effective in this regard. Specifically, chiral pyrrolidine thioethers, which act as N,S-donor ligands, have been synthesized and successfully applied in asymmetric allylic alkylation (AAA).
In these ligands, the pyrrolidine nitrogen and a tethered sulfur atom coordinate to the palladium center, creating a chiral environment that influences the nucleophilic attack on the π-allyl palladium intermediate. Research has shown that enantiopure pyrrolidine-based sulfides are effective ligands for the palladium-catalyzed reaction between racemic 1,3-diphenyl-2-propenyl acetate (B1210297) and dimethyl malonate, leading to high yields and significant enantiomeric excess (ee). nih.gov
Studies have demonstrated that the structure of the ligand is critical for achieving high enantioselectivity. For instance, chiral pyrrolidine mono-thioethers have been shown to afford enantioselectivities as high as 90% ee. nih.gov The sense of stereoinduction is consistent with a model where the nucleophile attacks the allylic carbon located trans to the sulfur atom in the intermediate η3-allylpalladium complex. nih.gov This highlights the crucial role of the sulfur donor in controlling the stereochemical pathway of the reaction. The results for various N,S-donor ligands based on the pyrrolidine scaffold underscore their potential in asymmetric synthesis. nih.govnih.gov
| Ligand Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Pyrrolidine-based Sulfides (N,S-donor) | rac-1,3-diphenyl-2-propenyl acetate + dimethyl malonate | High | up to 82% | nih.gov |
| Chiral Pyrrolidine Mono-thioethers | rac-1,3-diphenyl-2-propenyl acetate + dimethyl malonate | 80% | up to 90% | nih.gov |
| 1-Alkyl-3,4-bis(arylthio)pyrrolidines | rac-1,3-diphenyl-2-propenyl acetate + dimethyl malonate | Not Specified | 81-89% | nih.gov |
| C2-symmetric S,S-donating Ligands | rac-1,3-diphenyl-2-propenyl acetate + dimethyl malonate | Not Specified | up to 42% | nih.gov |
Nickel(II) Complexes of Schiff Bases as Templates for Stereoselective Amino Acid Modification
Nickel(II) complexes incorporating Schiff bases derived from this compound analogues serve as powerful chiral templates for the asymmetric synthesis of non-proteinogenic α-amino acids. nih.govresearchgate.net These square-planar complexes create a rigid, sterically defined environment that allows for highly stereoselective reactions at the α-carbon of a coordinated amino acid, such as glycine or alanine.
The chiral auxiliary, typically (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide or a related structure, coordinates to the Ni(II) ion along with the Schiff base of an amino acid. This setup effectively shields one face of the resulting enolate, directing the approach of electrophiles to the opposite, less hindered face. This methodology has been successfully used for the synthesis of a wide variety of α-amino acids with high diastereomeric or enantiomeric purity.
Recent research has focused on modifying the ligand structure to further enhance stereoselectivity and reactivity. For example, the introduction of a bulky tert-butyl group into the phenylene fragment of the ligand leads to a more conformationally rigid Ni(II) complex. nih.govnih.gov This increased rigidity results in a higher level of thermodynamically controlled stereoselectivity during modification reactions. nih.govnih.gov Furthermore, this modification was found to significantly enhance the reactivity of the deprotonated glycine complex towards electrophiles. nih.govnih.gov Alkylation reactions of these complexes proceed with high selectivity, and subsequent hydrolysis allows for the recovery of the newly synthesized, enantiomerically enriched amino acid and the chiral auxiliary. This approach has been used to achieve high optical purity in the synthesis of compounds like aspartic acid.
| Chiral Auxiliary / Complex Type | Reaction Type | Product | Selectivity | Reference |
|---|---|---|---|---|
| Ni(II) complex with (S)-O-[(N-benzylpropyl)amino]benzophenone and alanine | Alkylation | α-Alkyl-alanine | 80% de | |
| Ni(II) complex with (S)-o-[(benzylpropyl)amino]benzophenone and α-bromoglycine | Reaction with nucleophiles | Aspartic acid | 80% optical purity | |
| Ni(II) complex with (S)-N-benzylproline-derived ligand containing a tert-butyl group | Modification of amino acid moiety | Functionalized amino acids | High thermodynamically controlled stereoselectivity | nih.govnih.gov |
Role of S 2 Benzylpyrrolidine As a Building Block and Scaffold in Advanced Organic Synthesis
Construction of Complex Chiral Molecules
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a drug is often linked to a single enantiomer. lookchem.comenamine.net (S)-2-Benzylpyrrolidine and its derivatives are extensively used as chiral auxiliaries and synthons to control the stereochemical outcome of chemical reactions. lookchem.commdpi.com
Derivatives such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide are employed to create chiral Ni(II) complexes. beilstein-journals.orgbldpharm.com These complexes serve as synthons for the asymmetric synthesis of non-proteinogenic α-amino acids, which are valuable components in designing novel therapeutic agents. researchgate.net The rigid structure of the benzylpyrrolidine-derived ligand within the metal complex creates a defined chiral environment, guiding the approach of reagents to produce the desired stereoisomer with high selectivity. beilstein-journals.orgtheses.cz For instance, these Ni(II) Schiff base complexes have been instrumental in the asymmetric synthesis of specialized amino acids, including those labeled with isotopes for positron emission tomography (PET) studies. theses.cz The steric and electronic properties of the (S)-1-benzylpyrrolidine-2-carboxamide fragment are crucial for inducing high levels of stereoselectivity in these transformations. beilstein-journals.orgtheses.cz
Table 1: Examples of Complex Chiral Molecules Synthesized Using this compound Derivatives
| Chiral Auxiliary/Ligand Derived from this compound | Target Chiral Molecule | Synthetic Application/Significance | Source(s) |
|---|---|---|---|
| (S)-N-(2-Benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide | Ni(II)-Schiff base complexes of glycine (B1666218), serine, dehydroalanine | Asymmetric synthesis of functionalized amino acids; the bulky substituent enhances conformational rigidity and stereoselectivity. | beilstein-journals.org |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Ni(II) complex with (S)-2-amino-4-hydroxybutanoic acid | Synthesis of enantiomerically pure α-imino acids, important for creating conformationally restricted peptidomimetics. | researchgate.net |
Synthetic Intermediates for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are among the most significant structural motifs in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals. tandfonline.comkit.eduopenmedicinalchemistryjournal.com The pyrrolidine (B122466) ring itself is a prevalent scaffold in many biologically active compounds. researchgate.netnih.govnih.gov this compound serves as a valuable starting material or intermediate for the synthesis of more complex, fused, or substituted heterocyclic systems.
For example, research has demonstrated the use of this compound derivatives as key intermediates in the synthesis of novel calcium-sensing receptor (CaR) antagonists. nih.gov In these syntheses, the benzylpyrrolidine moiety is incorporated to create complex aryloxypropanols, where the pyrrolidine ring is a critical part of the final pharmacologically active molecule. nih.govmontclair.edu Similarly, this compound derivatives have been used to synthesize N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines, creating new classes of potential pharmacological agents by attaching an oxadiazole ring to the chiral pyrrolidine core. researchgate.net The inherent chirality of the starting material is transferred to the final, more complex heterocyclic product, which is often essential for its intended biological function.
Design of Pyrrolidine-Based Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology
The pyrrolidine scaffold is highly valued in drug discovery for its ability to generate structural diversity and for its favorable physicochemical properties. researchgate.netnih.govtandfonline.com this compound and its analogs provide a robust framework for conducting Structure-Activity Relationship (SAR) studies, which are essential for optimizing lead compounds into potent and selective drug candidates. nih.govacs.org By systematically modifying the substituents on the pyrrolidine ring or the benzyl (B1604629) group, chemists can probe the interactions between a molecule and its biological target, leading to improved efficacy and reduced off-target effects. tandfonline.com
One of the primary advantages of the saturated pyrrolidine ring is its non-planar, three-dimensional (3D) nature, which allows for a more effective exploration of pharmacophore space compared to flat, aromatic systems. researchgate.netnih.govresearchgate.net The sp³-hybridized carbons of the pyrrolidine ring undergo a "pseudorotation," allowing the ring to adopt various envelope and twisted conformations. researchgate.netnih.gov This conformational flexibility, combined with the fixed stereocenter and the bulky benzyl group in this compound, provides a defined 3D structure that can be tailored to fit precisely into the binding pocket of a biological target. researchgate.net
The design of inhibitors for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, for instance, has utilized pyrrolidine-based scaffolds to create potent and cell-active compounds. acs.orgdundee.ac.uk The specific conformation of the pyrrolidine ring helps to correctly orient the functional groups necessary for binding to the target protein. acs.org This ability to control the spatial arrangement of key interacting moieties is crucial for developing molecules with high affinity and selectivity. researchgate.netnih.gov
The stereochemistry of a drug candidate is often critical to its biological activity, as biomolecules like enzymes and receptors are themselves chiral. researchgate.netenamine.net The (S)-configuration at the C-2 position of the benzylpyrrolidine scaffold plays a determinative role in how these molecules interact with their targets. SAR studies frequently reveal that one stereoisomer is significantly more active than its enantiomer. nih.govtandfonline.com
In the development of calcium-sensing receptor (CaR) antagonists, a structure-activity relationship study found that substituting the amine portion of an existing antagonist with this compound derivatives led to compounds with similar potency but a superior safety profile. nih.govmontclair.edu Likewise, in the design of inhibitors for the VHL protein, the specific stereochemistry of the substituted pyrrolidine core, such as in (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298), was essential for achieving high-affinity binding and intracellular target engagement. acs.orgdundee.ac.uk These examples underscore the principle that the precise 3D arrangement dictated by the chiral centers of the pyrrolidine scaffold is fundamental to achieving specific and potent molecular interactions. researchgate.netnih.gov
Table 2: this compound Derivatives in SAR Studies
| Derivative Class | Biological Target | Key SAR Findings | Source(s) |
|---|---|---|---|
| 2-Benzylpyrrolidine-substituted aryloxypropanols | Calcium-Sensing Receptor (CaR) | The this compound moiety served as an effective replacement for other amine groups, yielding potent antagonists with an improved hERG profile. | nih.govmontclair.edu |
| Substituted N-benzylpyrrolidines | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), BACE-1 | SAR studies revealed that electron-withdrawing groups on the terminal phenyl ring of the N-benzylpyrrolidine scaffold enhanced inhibitory potential against targets relevant to Alzheimer's disease. | researchgate.net |
Precursors for Pyrrolidine Alkaloid Analogs and Peptidomimetics
The structural core of this compound is found in or is analogous to many natural products and biomolecules, making it an excellent precursor for the synthesis of their analogs. researchgate.netnih.govresearchgate.net This includes the synthesis of pyrrolidine alkaloid analogs and peptidomimetics, which are classes of compounds with significant therapeutic potential.
Pyrrolidine alkaloids are a widespread class of natural products, and their synthesis often starts from chiral pool materials like amino acids. researchgate.netcore.ac.uk N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized from L-proline (a structural relative of this compound) to create novel alkaloid analogs with potential pharmacological activities. researchgate.net The benzylpyrrolidine unit serves as a mimic of the core alkaloid structure. researchgate.net
In the field of peptidomimetics, the this compound scaffold is used to create molecules that mimic the structure and function of peptides but with improved stability and bioavailability. nih.govresearchgate.net For example, Ni(II) complexes of Schiff bases derived from (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide are used to synthesize conformationally restricted peptidomimetics. researchgate.net More recently, peptidomimetic benzothiazolyl ketones designed as inhibitors of the SARS-CoV-2 3CL protease have incorporated a pyrrolidine-based structure to mimic the peptide substrate of the enzyme. nih.gov The benzylpyrrolidine core helps to position the critical functional groups (the "warhead") to interact covalently with the target enzyme, demonstrating its utility as a stable, chiral scaffold in modern drug design. nih.gov
Table 3: Pyrrolidine Alkaloid Analogs and Peptidomimetics from this compound Precursors
| Precursor Type | Resulting Analog / Peptidomimetic | Application / Target | Source(s) |
|---|---|---|---|
| L-Proline (structurally related) | N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives | Synthesis of pyrrolidine alkaloid analogs with potential antioxidant and antibacterial activity. | researchgate.net |
| Methyl(S)-2-(Boc-amino)-3-[(S)-2-oxo-3-pyrrolidinyl]propanoate | Peptidomimetic benzothiazolyl ketones | Covalent inhibitors of SARS-CoV-2 3CL protease. | nih.gov |
Mechanistic Investigations of Reactions Involving S 2 Benzylpyrrolidine
Elucidation of Stereochemistry Determining Steps in Cyclization Reactions
The stereochemistry of products formed in cyclization reactions involving (S)-2-benzylpyrrolidine derivatives is often determined in the key bond-forming step. The inherent chirality of the this compound moiety plays a crucial role in directing the stereochemical course of these reactions.
In electrophile-induced cyclizations of chiral N-glycosylhomoallylamines, a chiral sugar auxiliary is employed to control the stereochemical outcome. For instance, the use of an N-arabinosyl auxiliary can lead to the formation of (R)-2-substituted pyrrolidines, while an N-galactosyl auxiliary can yield the (S)-enantiomer, demonstrating the power of this method in accessing specific stereoisomers. A notable application is the synthesis of this compound from N-galactosyl-1-phenylhomoallylamine using mercury(II) trifluoroacetate (B77799) followed by reduction.
In the context of tandem iminium cyclization and Smiles rearrangement, the stereochemistry of the initial cyclization product can influence the subsequent rearrangement. scribd.com Investigations using a chiral aldehyde derived from L-prolinol revealed that the iminium cyclization step predominantly forms the cis-configured product. scribd.com Interestingly, both cis and trans isomers were found to rearrange to the same product, suggesting a more complex mechanistic pathway than a simple stereospecific rearrangement. scribd.com
The synthesis of specific stereoisomers of 5-benzylproline, an analogue of proline, highlights the importance of controlling stereochemistry during the construction of the pyrrolidine (B122466) ring. rsc.org One approach involves an intramolecular cyclization of a precursor derived from L-phenylalanine. rsc.org The generation of a vinyl triflate intermediate with complete regioselectivity, followed by a stereoselective hydrogenation, allows for the isolation of the desired cis δ-substituted L-proline derivative with high enantiomeric purity. rsc.org The stereochemistry of the final products can be confirmed using techniques like 2D NOESY experiments. rsc.org
Table 1: Stereochemical Control in Pyrrolidine Synthesis
| Reaction Type | Chiral Influence | Key Intermediate/Step | Typical Product Stereochemistry |
| Electrophile-Induced Cyclization | Chiral N-glycosyl auxiliary | Cyclization of homoallylamine | (R) or (S) depending on auxiliary |
| Organolithium Alkylation | Enantioenriched starting material | Configurationally stable organolithium | Retention of stereochemistry |
| Tandem Iminium Cyclization/Smiles Rearrangement | Chiral aldehyde from L-prolinol | Iminium cyclization | Predominantly cis isomer scribd.com |
| Intramolecular Cyclization/Hydrogenation | L-phenylalanine derived precursor | Stereoselective hydrogenation of vinyl triflate | cis δ-substituted L-proline derivative rsc.org |
Detailed Analysis of Aminopalladation Mechanisms and Ligand Exchange Processes
Palladium-catalyzed reactions are central to many synthetic routes involving this compound, with aminopalladation being a key mechanistic step. The nature of the ligands coordinated to the palladium center significantly influences the reactivity and selectivity of these transformations.
In the synthesis of N-aryl-2-benzylpyrrolidines, a one-pot sequential catalytic transformation has been developed that combines N-arylation and carboamination. uwindsor.ca This process requires an in-situ ligand exchange protocol. The initial N-arylation of the primary amine is facilitated by a bulky, electron-rich phosphine (B1218219) ligand like JohnPhos. uwindsor.ca Subsequently, this ligand is displaced by a chelating bisphosphine ligand, such as DPEphos or dppe, which is effective for the subsequent carboamination step. uwindsor.ca
The mechanism of palladium-catalyzed asymmetric carboamination reactions has been studied to understand the origin of enantioselectivity. For the formation of imidazolidin-2-ones from N-allyl ureas, the enantioselectivity is influenced by the electronic properties of the N-aryl group and the anionic ligands. umich.edu This suggests a mechanism involving reversible aminopalladation followed by an enantiodetermining reductive elimination step. umich.edu In contrast, for other asymmetric carboamination reactions, the absolute stereochemistry is often set during the initial aminometalation step. umich.edu
The general mechanism for these carboaminations involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by deprotonation and coordination of the substrate to form a palladium(aryl)(amido) intermediate. umich.edu This intermediate then undergoes syn-1,2-migratory insertion into the Pd-N bond (aminopalladation) to yield a new palladium alkyl species, which then undergoes reductive elimination to form the final carbon-carbon bond and regenerate the catalyst. umich.edu
The kinetics of ligand exchange are crucial for understanding and optimizing catalytic systems. nih.gov The rate of ligand exchange can be influenced by factors such as the solvent, the secondary coordination sphere around the metal, the nature of the trans-axial ligand, and the presence of coordinating counterions. nih.gov For example, using acetonitrile (B52724) as a solvent instead of chloroform (B151607) can alter the mechanism of pyridine (B92270) exchange by promoting competitive coordination of the solvent to the metal center. nih.gov More electron-donating trans-axial ligands can accelerate the dissociation of other ligands. nih.gov
Table 2: Key Steps in Palladium-Catalyzed Carboamination
| Mechanistic Step | Description | Influencing Factors |
| Oxidative Addition | Addition of aryl halide to Pd(0) | Nature of aryl halide, ligand |
| Ligand Exchange | Displacement of one ligand by another | Ligand type, solvent, additives uwindsor.canih.gov |
| Aminopalladation | Migratory insertion of alkene into Pd-N bond | Substrate structure, ligand umich.edu |
| Reductive Elimination | Formation of C-C or C-N bond | Electronic properties of substrate and ligands umich.edu |
Investigation of Reactive Intermediate Species and Transition State Architectures (e.g., Iminium Ion Formation)
The formation of reactive intermediates, particularly iminium ions, is a common feature in many reactions involving this compound and other secondary amines. These intermediates are often key to understanding the reaction pathway and stereochemical outcome.
In organocatalysis, this compound can react with α,β-unsaturated aldehydes to form a transient iminium ion. This iminium ion formation is a crucial activation step, lowering the LUMO of the aldehyde and facilitating subsequent nucleophilic attack. The gauche effect induced upon the reversible formation of an iminium ion can lead to a preorganization of the transient intermediates, which has been exploited in the design of novel organocatalysts. researchgate.net For example, (S)-(−)-2-(fluorodiphenylmethyl)pyrrolidine has been used as an efficient organocatalyst for the asymmetric epoxidation of α,β-unsaturated aldehydes, where a charge-dipole interaction in the iminium ion intermediate is responsible for the high stereoselectivity. researchgate.net
The isomerization of exocyclic iminium ions to endocyclic iminium ions is another important mechanistic consideration. nih.gov This isomerization, often proposed to occur via a 1,5-proton shift, can lead to different reaction outcomes. nih.gov For instance, in quinone-mediated amine α-C-H bond functionalization, the isomerization of an initially formed exocyclic iminium ion to an endocyclic iminium ion is a key step in the proposed mechanism for the formation of trans-2,5-disubstituted pyrrolidines. nih.gov
In some cases, the generation of azomethine ylides from iminium ion intermediates is a viable pathway. nih.gov These ylides can then participate in (3+2) cycloaddition reactions with various dipolarophiles. nih.gov The stereochemistry of the cycloaddition can be influenced by the geometry of the azomethine ylide, which in turn can be dictated by the method of its generation (e.g., deprotonation of an iminium ion). nih.gov
The transition state architecture plays a critical role in determining the stereoselectivity of these reactions. In the asymmetric aldol (B89426) reaction catalyzed by prolinamide-based organocatalysts, DFT calculations have suggested that the aldehyde is coordinated by two NH groups through hydrogen bonding, which explains the preferential formation of the anti-isomer. mdpi.com Similarly, a complex network of hydrogen bonds and π-stacking interactions in the transition state can stabilize the intermediate and lead to high reactivity and selectivity. mdpi.com
Kinetic Studies and Factors Influencing Reaction Rates
Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering deeper mechanistic insights. The rate of a chemical reaction is defined as the change in concentration of a reactant or product per unit time and is typically expressed in mol dm⁻³ s⁻¹. savemyexams.com
Several factors can affect the rate of reactions involving this compound:
Concentration of Reactants: The rate of many reactions is dependent on the concentration of the reactants. minia.edu.eg For a simple reaction, the relationship between rate and concentration can be expressed by a rate equation, such as Rate = k[A]ⁿ[B]ᵐ, where k is the rate constant and n and m are the orders of the reaction with respect to reactants A and B. ic.ac.uk These rate equations can only be determined experimentally. savemyexams.com
Temperature: Increasing the temperature generally increases the reaction rate. minia.edu.eg This is because reactant molecules have more kinetic energy, leading to more frequent and more energetic collisions. minia.edu.eg
Catalysts: Catalysts increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. minia.edu.eg In the context of this compound, both metal-based and organocatalysts are frequently employed.
Solvent: The solvent can significantly impact reaction rates, particularly for reactions involving charged intermediates or transition states. nih.gov
Ligands: In metal-catalyzed reactions, the nature of the ligands coordinated to the metal center can have a profound effect on the reaction rate. nih.gov
In the context of palladium-catalyzed synthesis of 2-benzylpyrrolidine (B112527) derivatives, kinetic studies have indicated that the rates of conversion of key intermediates are within one order of magnitude of each other. umich.edu In ligand exchange reactions, the rate can be strongly dependent on the concentration of additives like triethylamine. chem-soc.si The addition of water can also influence the reaction rate, sometimes decreasing it. chem-soc.si
Table 3: Factors Affecting Reaction Rates
| Factor | General Effect on Rate | Mechanistic Implication |
| Reactant Concentration | Increase | Higher collision frequency minia.edu.eg |
| Temperature | Increase | Higher kinetic energy of molecules minia.edu.eg |
| Catalyst | Increase | Lower activation energy minia.edu.eg |
| Solvent | Varies | Stabilization of intermediates/transition states nih.gov |
| Ligands (in metal catalysis) | Varies | Modification of catalyst's electronic and steric properties nih.gov |
Role of Radical Pathways in Dehydrogenation and Aromatization Processes
While many reactions of pyrrolidines proceed through ionic intermediates, radical pathways can also play a significant role, particularly in dehydrogenation and aromatization reactions.
A visible-light photoredox-catalyzed dehydrogenative aromatization and sulfonylation of N-substituted pyrrolidines, including N-benzylpyrrolidine, has been developed. d-nb.info Mechanistic studies, including radical trapping experiments with TEMPO, support the involvement of a radical pathway. d-nb.info The proposed mechanism involves a single-electron transfer (SET) from the pyrrolidine to an excited photoredox catalyst, generating an amine radical cation. d-nb.info Subsequent deprotonation and another SET event lead to an iminium ion, which tautomerizes to an enamine. d-nb.info A sulfonyl radical, generated from a sulfonyl chloride, then adds to the enamine, and further oxidation and aromatization steps lead to the final β-substituted sulfonyl pyrrole (B145914). d-nb.info A notable aspect of this reaction is that N-benzyl substituted pyrrolidine can be successfully employed without significant formation of benzaldehyde, which could be expected from the cleavage of a stable benzyl (B1604629) radical. d-nb.info
Another approach to the aromatization of pyrrolidines involves the use of o-iodoxybenzoic acid (IBX). researchgate.net This hypervalent iodine(V) reagent can oxidize diversely substituted 1-benzylpyrrolidines to the corresponding pyrroles under mild conditions. researchgate.net The mechanism is thought to involve the formation of a stable planar delocalized radical intermediate upon hydrogen atom abstraction at the C5 position. researchgate.net
In a different strategy, a tandem silver-catalyzed 1,3-dipolar cycloaddition and benzoyl peroxide (BPO)-mediated oxidative dehydrogenative aromatization has been used to synthesize pyrroles. researchgate.net The BPO is believed to initiate a free radical mechanism for the final aromatization step. researchgate.net The proposed mechanism involves the abstraction of a hydrogen atom from the α-position of the pyrrolidine ring by a peroxide radical, followed by two oxidation steps, each consisting of a SET and tautomerization, to yield the highly substituted pyrrole. researchgate.net
Computational Chemistry Approaches (e.g., DFT Studies) in Catalyst Design and Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and designing new catalysts. ucf.edud-nb.info These methods allow for the calculation of the structures and energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway.
DFT studies have been employed to understand the role of catalysts in various transformations. For example, in the design of phosphine oxide modified nanocluster catalysts, DFT calculations have shown that electron transfer from the metal cluster to the oxygen atom of the phosphine oxide ligand is the driving force for H₂ activation. ucf.edu Such studies can also be used to predict the reactivity of catalysts by establishing relationships between their physical properties (e.g., HOMO/LUMO energy gaps) and the activation energy of the reaction. ucf.edu
In the context of asymmetric catalysis involving pyrrolidine-based organocatalysts, DFT calculations have been used to rationalize the observed stereoselectivity. mdpi.com For instance, in the Michael addition of aldehydes to nitrostyrenes catalyzed by a prolinamide, DFT calculations of the transition state can reveal the key interactions, such as hydrogen bonding and π-stacking, that are responsible for the enantiomeric excess. mdpi.com Similarly, for the asymmetric aldol reaction, DFT calculations have helped to elucidate the role of bifunctional catalysts where the aldehyde is coordinated through multiple hydrogen bonds, leading to the preferential formation of one diastereomer. mdpi.com
The integration of computational tools with experimental work is a powerful approach for catalyst development. d-nb.info Computational screening can be used to explore a vast chemical space of potential catalysts, identifying promising candidates for experimental validation. d-nb.info This can significantly accelerate the discovery of new and improved catalytic systems.
Table 4: Applications of DFT in Mechanistic Studies
| Application | Information Obtained | Example |
| Reaction Mechanism Elucidation | Energies and structures of intermediates and transition states | Identifying the rate-determining step in a catalytic cycle |
| Catalyst Design | Relationship between catalyst structure and activity/selectivity | Predicting the effect of ligand modification on enantioselectivity ucf.edu |
| Rationalization of Stereoselectivity | Detailed analysis of non-covalent interactions in the transition state | Understanding the origin of enantiomeric excess in organocatalyzed reactions mdpi.com |
| Prediction of Reactivity | Correlation of catalyst properties with activation energies | Screening of potential catalysts before synthesis ucf.edu |
Emerging Research Avenues and Future Prospects
Development of Novel and More Efficient Stereoselective Synthetic Pathways
Another approach focuses on asymmetric catalysis to create the chiral pyrrolidine (B122466) core. This includes transition-metal-catalyzed reactions and organocatalytic methods, which offer high levels of stereocontrol. nih.gov For example, iridium-catalyzed branched-selective allylic substitution has been used to access chiral 2,5-disubstituted pyrrolidines, with the advantage that both enantiomers of the catalyst are available, allowing for the synthesis of either enantiomer of the product. nih.gov Research also explores the stereoselective synthesis of polysubstituted pyrrolidines from various cyclic precursors, such as the conversion of oxazine (B8389632) derivatives to pyrrolidines through ozonolysis and intramolecular cyclization. mdpi.com The continuous innovation in synthetic methodologies aims to provide more direct and versatile routes to complex pyrrolidine structures.
Advanced Catalyst Design and Engineering for Enhanced Enantioselectivity, Efficiency, and Sustainability
(S)-2-Benzylpyrrolidine and its derivatives are central to the field of organocatalysis. A major research avenue is the rational design and engineering of new catalysts with improved performance. The goal is to achieve higher enantioselectivity, greater efficiency (lower catalyst loadings and faster reaction times), and better sustainability profiles (e.g., using less hazardous solvents and reagents).
Key design strategies involve modifying the pyrrolidine scaffold to fine-tune its steric and electronic properties. For example, the incorporation of dipeptide or tripeptide moieties onto a proline base has been shown to create effective organocatalysts for asymmetric aldol (B89426) reactions. mdpi.com Researchers have found that factors such as the presence of specific amino acids (e.g., D-alanine at the C-terminus), the use of bulky protecting groups, and the introduction of fluorine atoms can significantly influence catalyst conformation and the network of hydrogen bonding in the transition state, leading to enhanced enantioselectivity. mdpi.com The acidity of the N-H group in amide-based catalysts also plays a crucial role in stereocontrol. mdpi.com Future work will likely focus on computational modeling to predict catalyst performance and guide the design of next-generation organocatalysts with superior activity and selectivity.
| Catalyst Type | Modification Strategy | Application | Effect on Enantioselectivity |
| Prolinamide | Additional stereocenter | Michael addition | Improved stereocontrol |
| Dipeptide | Lipophilic silylated protecting group | Asymmetric aldol reaction | Higher enantioselectivity |
| Fluorinated Dipeptide | Introduction of fluorine and amide moieties | Asymmetric aldol reaction | Essential for good results in organic and aqueous media |
| Tripeptide | Incorporation of a D-amino acid | Asymmetric aldol reaction | Achieved high enantioselectivity (up to 97% ee) |
Integration of this compound Derivatives in Materials Science and Supramolecular Chemistry
The influence of this compound extends beyond catalysis into the realm of materials science and supramolecular chemistry. The inherent chirality and structural features of its derivatives make them valuable building blocks for creating ordered, functional materials.
A promising application is the use of chiral pyrrolidine derivatives as structure-directing agents (SDAs) in the synthesis of microporous materials like zeolites. Zeolites have a wide range of industrial applications, and the ability to control their pore structure and chirality at the molecular level could lead to novel materials for enantioselective separations and catalysis.
Research has explored the use of chiral cations, such as (1S,2S)-2-hydroxymethyl-1-benzyl-1-methylpyrrolidinium, to direct the formation of aluminosilicate (B74896) zeolites. researchgate.net These complex organic cations can be incorporated into the zeolite framework during crystallization, influencing the final structure. Computational studies suggest that bulky pyrrolidinium-based SDAs can occupy the super-cages of complex zeolite structures like the MWW family, demonstrating a cooperative structure-directing effect with smaller cations that fill other channels. researchgate.net Similarly, chiral organic dications containing N-methyl-prolinol units have been used to synthesize large-pore zeolites such as ZSM-12 and beta zeolite. rsc.org While achieving the transfer of chirality from the SDA to the inorganic zeolite framework remains a significant challenge, molecular simulations are providing insights into the host-guest interactions, paving the way for the rational design of more effective chiral SDAs. rsc.org
Exploration of Bio-Inspired Catalysis and Biocatalytic Transformations
Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes. The pyrrolidine scaffold is a common motif in many natural products and enzymes, making it an excellent starting point for designing bio-inspired catalysts. This can involve creating synthetic molecules that replicate the active site of an enzyme or using enzymes directly as catalysts (biocatalysis) for transformations involving pyrrolidine derivatives.
Biocatalysis has become a mature technology for chemical synthesis, particularly for producing chiral compounds under mild reaction conditions. nih.gov Enzymes like ketoreductases (KREDs) are used for the stereoselective reduction of ketones to chiral alcohols, a key step in many pharmaceutical syntheses. nih.gov This approach could be applied to the synthesis of functionalized this compound derivatives. The advantages of biocatalysis include exceptional selectivity, reduced environmental impact, and operation under mild conditions. nih.gov Future research will focus on discovering new enzymes and engineering existing ones to accept a broader range of pyrrolidine-based substrates and to perform a wider variety of chemical transformations.
High-Throughput Screening and Combinatorial Chemistry for Diversification and Optimization of Pyrrolidine Derivatives
To accelerate the discovery of new functional molecules, researchers are employing combinatorial chemistry coupled with high-throughput screening (HTS). researchgate.net Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds from a set of common building blocks. nih.gov This strategy is particularly well-suited for creating diverse libraries of pyrrolidine derivatives by varying the substituents on the pyrrolidine ring.
These libraries can then be rapidly screened for a desired activity, such as catalytic performance or binding to a biological target. combichemistry.com For example, a combinatorial library of highly functionalized mercaptoacyl pyrrolidines was synthesized on a polymeric support and screened for angiotensin-converting enzyme (ACE) inhibitory activity. nih.gov This approach, which can involve testing thousands of compounds in a short period, allows for the efficient identification of "hit" compounds with promising properties. nih.govscreening-compounds.com The structure-activity relationship data obtained from screening these libraries can then guide the optimization of lead compounds. nih.gov The integration of combinatorial synthesis and HTS represents a powerful engine for innovation in drug discovery and catalyst development based on the this compound scaffold. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-2-Benzylpyrrolidine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric hydrogenation of a pyrrolidine precursor or chiral resolution using tartaric acid derivatives. For example, a reported protocol uses (R)-BINAP-Ru catalysts to achieve >95% enantiomeric excess (ee) . Characterization via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) and polarimetry can confirm purity. Ensure inert atmosphere conditions to prevent racemization during synthesis .
Q. How should this compound be safely handled and stored in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at –20°C to prevent oxidation. Use fume hoods for handling to avoid inhalation of dust. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Refer to SDS guidelines for spill management (e.g., absorb with vermiculite, avoid water rinsing) .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For stereochemical validation, use circular dichroism (CD) or X-ray crystallography if single crystals are obtainable. Cross-reference spectral data with databases like PubChem (CID: 18168) .
Advanced Research Questions
Q. How do steric and electronic effects of the benzyl group influence the reactivity of this compound in catalytic applications?
- Methodological Answer : The benzyl group enhances steric hindrance, directing regioselectivity in reactions like cross-coupling or organocatalysis. Computational studies (DFT) can model transition states to predict selectivity. Experimentally, compare reaction outcomes with analogs (e.g., 2-ethylpyrrolidine) under identical conditions to isolate steric/electronic contributions .
Q. What strategies resolve contradictions in reported enantioselectivity data for this compound-derived catalysts?
- Methodological Answer : Systematically evaluate reaction variables (temperature, solvent polarity, catalyst loading) across studies. For example, lower temperatures (<0°C) may improve ee in asymmetric aldol reactions. Meta-analysis of kinetic data using Arrhenius plots can identify outlier conditions .
Q. How can researchers optimize the stability of this compound in aqueous reaction media?
- Methodological Answer : Introduce hydrophobic protecting groups (e.g., Boc) to the pyrrolidine nitrogen. Monitor degradation via LC-MS and adjust pH to neutral/acidic ranges to minimize hydrolysis. Accelerated stability studies (40°C/75% RH) can predict shelf-life under diverse conditions .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound pharmacological studies?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Validate assays with positive/negative controls (e.g., dopamine receptor antagonists for neuroactivity studies). Bootstrap resampling can address small sample sizes .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
